molecular formula C6H10ClNO2S2 B1378125 (5-Methanesulfonylthiophen-2-yl)methanamine hydrochloride CAS No. 503469-57-6

(5-Methanesulfonylthiophen-2-yl)methanamine hydrochloride

Cat. No. B1378125
M. Wt: 227.7 g/mol
InChI Key: XSYNOKPFUHYOPT-UHFFFAOYSA-N
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Description

(5-Methanesulfonylthiophen-2-yl)methanamine hydrochloride, also known as 5-MSTMA, is a synthetic small molecule with a wide range of applications in scientific research. It is a sulfonamide derivative of thiophene, and is used in various fields such as biochemistry, pharmacology, and drug development. The hydrochloride salt of 5-MSTMA is a white or off-white crystalline powder, and is soluble in water and other polar solvents.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Aziridine-2-carboxylates : Demonstrated through the conjugate addition of an amine to 2-(5H)-furanon-3-yl methanesulfonate, leading to the preparation of α-amino-β-hydroxy-γ-butyrolactone, showcasing the utility in synthesizing complex organic structures (Carole de Saint-Fuscien & R. Dodd, 2000).
  • Characterization of Novel Compounds : Successful synthesis and spectroscopic characterization of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, highlighting the role of such compounds in advancing the understanding of chemical properties and reactions (Ganesh Shimoga, E. Shin, Sang‐Youn Kim, 2018).

Catalysis and Reaction Mechanisms

  • Catalytic Production of Methane : Insight into the reaction mechanism for converting CO2 and H2 into methane at low temperatures using a Rh/γ-Al2O3 catalyst, demonstrating the potential for chemical conversion processes and environmental applications (M. Jacquemin, Antoine Beuls, P. Ruiz, 2010).

Material Science and Engineering

  • Self-Assemblies from Sulfonate-Phosphonate Ligands : Synthesis and characterization of diethyltin-based three-dimensional self-assemblies derived from sulfonate-phosphonate ligands, indicating applications in the development of novel materials with specific structural properties (R. Shankar, Archana Jain, G. Kociok‐Köhn, K. Molloy, 2011).

Pharmaceutical and Medicinal Chemistry

  • Biased Agonists of Serotonin 5-HT1A Receptors : Design of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as biased agonists, indicating potential applications in developing antidepressant drug candidates with robust activity (J. Sniecikowska et al., 2019).

properties

IUPAC Name

(5-methylsulfonylthiophen-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S2.ClH/c1-11(8,9)6-3-2-5(4-7)10-6;/h2-3H,4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYNOKPFUHYOPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(S1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methanesulfonylthiophen-2-yl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Methanesulfonylthiophen-2-yl)methanamine hydrochloride
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(5-Methanesulfonylthiophen-2-yl)methanamine hydrochloride
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(5-Methanesulfonylthiophen-2-yl)methanamine hydrochloride

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